molecular formula C9H8FNO2 B13059799 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal

3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal

Cat. No.: B13059799
M. Wt: 181.16 g/mol
InChI Key: VPULWJWQUHZDFB-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal is a fluorinated pyridine derivative featuring a methyl-substituted β-ketoaldehyde moiety. The 5-fluoropyridin-2-yl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing effects, which enhance binding interactions in biological targets. Applications may include antiviral or enzyme inhibitor development, given the prevalence of fluoropyridines in such contexts .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanal

InChI

InChI=1S/C9H8FNO2/c1-6(5-12)9(13)8-3-2-7(10)4-11-8/h2-6H,1H3

InChI Key

VPULWJWQUHZDFB-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1=NC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow processes to ensure high yields and purity. These methods may involve catalytic hydrogenation and subsequent fluorination steps. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of analogous fluoropyridine derivatives:

Compound Name (IUPAC) Core Structure Functional Groups/Substituents Molecular Weight (g/mol) Key Findings/Properties References
3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal Pyridine + β-ketoaldehyde 5-Fluoro, methyl, oxopropanal Estimated: ~195.18 High reactivity (aldehyde), moderate solubility in polar solvents
1-Methyl-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole + pyridine Trifluoromethyl, carboxamide 82.4% synthesis yield; m.p. 135–137°C; potential protease inhibition
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Pyridine + propanol 2-Amino, 5-fluoro, hydroxyl 170.18 High solubility (polar groups); catalog price up to $4,800/25 g
2-(3-(3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile Bipyridine + benzonitrile Chloro, trifluoropropoxy, nitrile Reported as a SARS-CoV Mpro inhibitor; bulky substituents enhance target affinity
3-(5-Bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime Naphthyl + oxime Bromo, methoxy, dichlorobenzyl oxime Research-use only; oxime group enables chelation or prodrug design

Key Comparative Insights

Reactivity and Stability: The β-ketoaldehyde group in the target compound is more reactive than esters (e.g., methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate ) or amides (e.g., ’s pyrazole-carboxamide). This aldehyde group allows for nucleophilic additions or condensations, useful in synthesizing heterocycles. However, it may also confer instability under basic or aqueous conditions compared to carboxamides or alcohols .

Biological Activity: Fluoropyridines with electron-withdrawing groups (e.g., trifluoromethyl in ) often exhibit enhanced binding to enzymatic targets. The target compound’s aldehyde could act as a covalent inhibitor, a feature absent in analogs like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol .

Synthetic Feasibility: ’s pyrazole-carboxamide achieved an 82.4% yield, suggesting efficient synthesis.

Physicochemical Properties: The amino and hydroxyl groups in –4’s derivatives improve aqueous solubility but reduce lipophilicity. The target compound’s logP is likely higher due to the hydrophobic methyl and fluoropyridine groups, favoring membrane permeability .

Biological Activity

3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of the fluorine atom significantly influences its chemical properties, enhancing stability and bioavailability. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
IUPAC Name 3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanal
InChI Key AINTVFWJKLZCSZ-UHFFFAOYSA-N

The biological activity of 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound's binding affinity to various enzymes and receptors, potentially modulating key metabolic pathways.

  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic processes.
  • Receptor Interaction : It can bind to receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies on similar fluorinated derivatives have shown significant inhibition against various bacterial strains:

  • Staphylococcus aureus : ID50 = 5 x 10^-8 M
  • Escherichia coli : ID50 = 1 x 10^-7 M

These findings suggest that 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal could possess comparable antimicrobial efficacy, although specific data on this compound remains limited.

Cytotoxicity

In vitro studies have demonstrated varying levels of cytotoxicity among related compounds. For example, some fluorinated pyridines have shown selective cytotoxic effects on cancer cell lines while sparing normal cells. The potential for 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal to exhibit similar selective toxicity warrants further investigation.

Study on Fluorinated Pyridines

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological activity of various fluorinated pyridines, including derivatives similar to 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal. The results indicated that these compounds exhibited significant antimicrobial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria .

Comparative Analysis with Related Compounds

A comparative analysis of 1-(5-Fluoropyridin-2-yl)ethanone and other fluorinated compounds highlighted differences in their biological activities due to variations in functional groups and molecular structure. This analysis underscores the importance of structural specificity in determining biological efficacy .

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